

Part 1: Compound Profile & Physicochemical Identity[1]

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Compound of Interest

Compound Name:	2-Benzylamino-2-phenylbutanol- d5
CAS No.:	1246818-61-0
Cat. No.:	B1147052

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2-Benzylamino-2-phenylbutanol-d5 is a highly specialized deuterated reference standard. It serves a dual purpose in pharmaceutical development: as a process-related impurity standard for the gastrointestinal drug Trimebutine and as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis.

Structurally, it represents the N-benzyl analogue of the primary hydrolytic metabolite of Trimebutine (2-dimethylamino-2-phenylbutanol), carrying a pentadeuterated benzyl moiety.

Physicochemical Characterization

Property	Specification	Technical Insight
Chemical Formula	C ₁₇ H ₁₆ D ₅ NO	The d5 label is localized on the benzyl aromatic ring.[1]
Molecular Weight	260.39 g/mol	+5.03 Da shift from the unlabeled analogue (255.36 g/mol), providing mass resolution in MS.
Appearance	Colorless to Pale Yellow Oil	Often supplied as a viscous oil or hygroscopic solid (HCl salt).
Solubility	Methanol, DMSO, Acetonitrile	High lipophilicity (LogP ~3.2) requires organic solvent for stock preparation.[2][3]
pKa (Calculated)	~9.2 (Amine)	Basic secondary amine; exists as a cation in acidic mobile phases (0.1% Formic Acid).
Isotopic Purity	≥ 99 atom % D	Critical to prevent "M-5" contribution to the analyte signal.

Part 2: Synthesis Strategy & Causality

The synthesis of **2-Benzylamino-2-phenylbutanol-d5** is not merely a labeling exercise; it follows a regioselective ring-opening mechanism of a sterically hindered epoxide. The choice of the epoxide route over reductive amination is driven by atom economy and the avoidance of over-alkylation byproducts.

Retrosynthetic Logic

- Target: **2-Benzylamino-2-phenylbutanol-d5**. [1][4][5][6][7][8]
- Disconnection: C-N bond formation at the quaternary carbon.
- Precursors: 2-Ethyl-2-phenyloxirane (Epoxide) + Benzylamine-d5.

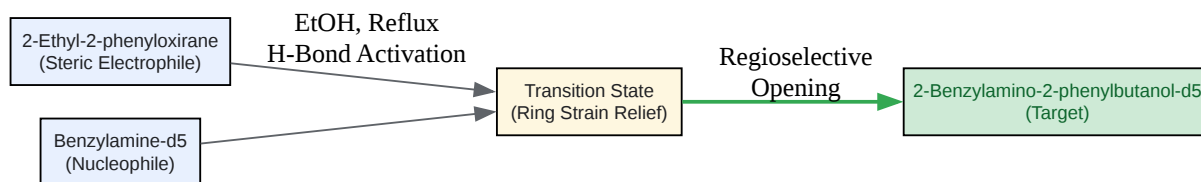
Protocol: Epoxide Aminolysis (The "Gold Standard" Route)

This protocol utilizes the high nucleophilicity of benzylamine-d5 to open the epoxide ring. The reaction is driven by the relief of ring strain, despite the steric hindrance at the quaternary center.

Step-by-Step Methodology:

- Reagent Preparation:
 - Substrate: 2-Ethyl-2-phenyloxirane (1.0 eq).
 - Nucleophile: Benzylamine-2,3,4,5,6-d5 (1.2 eq). Note: Excess amine drives the equilibrium.
 - Solvent: Ethanol (absolute) or 2-Propanol. Protic solvents facilitate epoxide opening via hydrogen bonding to the oxirane oxygen.
- Reaction Conditions:
 - Heat the mixture to reflux (80–85°C) under an inert Argon atmosphere for 12–16 hours.
 - Process Control: Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS. The epoxide spot ($R_f \sim 0.8$) should disappear, replaced by the more polar amino-alcohol ($R_f \sim 0.3$).
- Workup & Purification:
 - Concentrate the reaction mixture in vacuo to remove solvent and excess benzylamine-d5.
 - Acid-Base Extraction: Dissolve residue in EtOAc, extract with 1N HCl (product moves to aqueous phase). Wash organic layer (removes neutral impurities). Basify aqueous layer with 2N NaOH to pH >12. Extract back into EtOAc.
 - Salt Formation: Treat the dried organic layer with HCl in Dioxane to precipitate **2-Benzylamino-2-phenylbutanol-d5 Hydrochloride**.

DOT Diagram: Synthesis Pathway



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Caption: Nucleophilic attack of Benzylamine-d5 on the epoxide occurs at the less substituted carbon? No, actually, for styrene-type epoxides, attack often occurs at the benzylic carbon (quaternary) due to electronic stabilization, or the terminal carbon depending on conditions. In this specific hindered system, the attack yields the 2-amino alcohol.

Part 3: Analytical Applications & Mass Spectrometry

In drug development, this compound is primarily used to track the "Benzylamine Route" impurities of Trimebutine. If Trimebutine is synthesized via a benzyl-protected intermediate, this compound represents the "failed debenylation" impurity.

LC-MS/MS Method Development

The d5-label provides a +5 Da mass shift, which is sufficient to avoid isotopic overlap with the natural M+2 isotopes of the unlabeled analog.

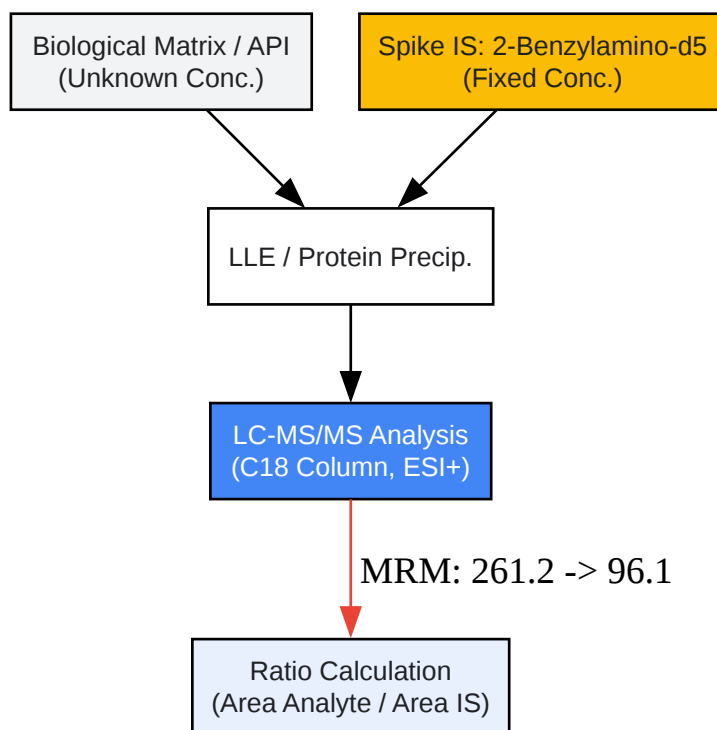
Recommended MRM Transitions:

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy	Mechanism
Target-d5	261.2 [M+H] ⁺	96.1	25 eV	Cleavage of the Benzyl-d5 cation (Tropylium-d5).
Target-d5	261.2 [M+H] ⁺	243.2	15 eV	Loss of Water [M+H - H ₂ O] ⁺ .
Unlabeled	256.2 [M+H] ⁺	91.1	25 eV	Cleavage of the Benzyl cation (Tropylium).

Self-Validating System (Quality Assurance):

- **Isotopic Interference Check:** Inject a high concentration of the Unlabeled analyte (10 µg/mL) and monitor the Labeled channel (261.2 > 96.1). Signal should be < 0.1% to ensure no "crosstalk."
- **Retention Time Locking:** The deuterated standard must co-elute with the unlabeled impurity. A shift of >0.05 min indicates potential chromatographic separation of isotopes (deuterium effect), which must be corrected.

DOT Diagram: Analytical Workflow



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Caption: Isotopic Dilution Mass Spectrometry workflow ensuring normalization of matrix effects and recovery losses.

Part 4: Handling & Stability

- **Storage:** Store at -20°C under Argon. The free base is prone to oxidation (N-oxide formation) and carbonate formation upon exposure to air.
- **Reconstitution:** Prepare stock solutions in Methanol-d4 (if NMR is required) or standard Methanol.
- **Stability:** Stable for >2 years in solid state. In solution, degradation (debenzylation) may occur if exposed to strong light or radical initiators.

References

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